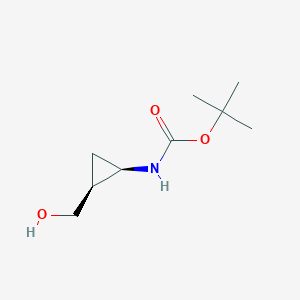
cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is an important building block in synthetic chemistry, particularly for its role in constructing complex molecules and investigating their structural properties. For instance, it has been used in the synthesis of 3,5-diazabicyclo [5.1.0] octenes, a structure that mimics glycosidase transition states, providing insights into enzyme inhibitory mechanisms and potential therapeutic applications (Leonik, Ghiviriga, & Horenstein, 2010). Moreover, its derivatives have been central to the development of β-oligopeptides, leading to novel insights into the structural behavior of these compounds, as seen in the synthesis and analysis of 1-(aminomethyl)cyclopropanecarboxylic acid-based peptides (Abele, Seiler, & Seebach, 1999).
Enzymatic Reactions and Synthons
This compound has proven to be a versatile intermediate in enzymatic reactions and as a synthon for the construction of complex molecules. The enzymatic hydrolysis of related cyclopropane compounds has been utilized for the total synthesis of optically pure compounds like Dictyopterenes A and C, showcasing the potential of cyclopropane derivatives in stereoselective synthesis (Grandjean, Pale, & Chuche, 1991).
Biological Activity and Conformational Studies
The unique structure of this compound allows it to be used in the study of biological activities and conformational dynamics of molecules. For instance, it has been employed in the development of conformationally restricted analogues of histamine, aiding in the understanding of bioactive conformations and improving activity due to its conformational restriction properties (Kazuta, Matsuda, & Shuto, 2002).
Ligand Development and Catalysis
The structural uniqueness of cyclopropane derivatives makes them suitable for the development of ligands in catalysis. An example is the synthesis of all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which, as part of a new family of tripodal ligands, has shown potential in enhancing catalytic activities (Schill, de Meijere, & Yufit, 2007).
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 |
Source


|
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-61-3 |
Source


|
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)








![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

